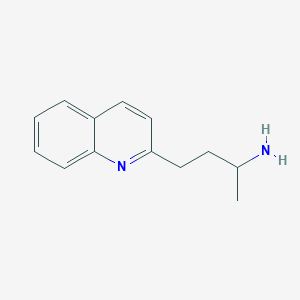
4-(Quinolin-2-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinolin-2-yl)butan-2-amine is a compound that features a quinoline ring attached to a butan-2-amine chain. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is known for its wide range of biological activities and is a core structure in many pharmacologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-2-yl)butan-2-amine typically involves the formation of the quinoline ring followed by the attachment of the butan-2-amine chain. One common method involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The quinoline ring can then be functionalized to introduce the butan-2-amine moiety through various substitution reactions.
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve catalytic processes and green chemistry approaches to minimize environmental impact. Transition metal-catalyzed reactions and the use of ionic liquids as solvents are some of the methods employed to enhance yield and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Quinolin-2-yl)butan-2-amine can undergo several types of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
4-(Quinolin-2-yl)butan-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Quinolin-2-yl)butan-2-amine involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases . These interactions lead to the compound’s observed biological activities, including antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Quinoline: The parent compound, known for its wide range of biological activities.
2-Aminoquinoline: Similar structure with an amino group at the 2-position, used in antimalarial drugs.
4-Aminoquinoline: Known for its antimalarial properties, used in drugs like chloroquine.
Uniqueness: 4-(Quinolin-2-yl)butan-2-amine is unique due to the presence of the butan-2-amine chain, which can enhance its solubility and bioavailability compared to other quinoline derivatives. This structural modification can also lead to different biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
4-quinolin-2-ylbutan-2-amine |
InChI |
InChI=1S/C13H16N2/c1-10(14)6-8-12-9-7-11-4-2-3-5-13(11)15-12/h2-5,7,9-10H,6,8,14H2,1H3 |
Clave InChI |
YXMDYKHOWJEVBM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=NC2=CC=CC=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


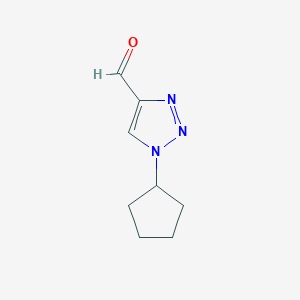
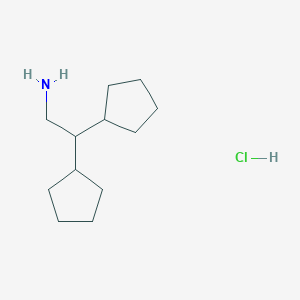
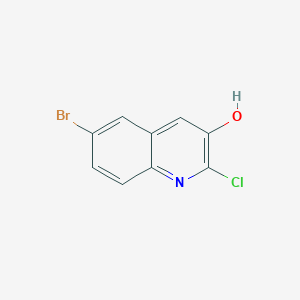

![4-(1h-Benzo[d]imidazol-2-yl)butan-2-amine](/img/structure/B13564901.png)

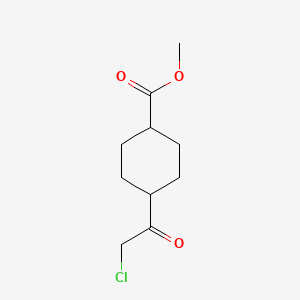
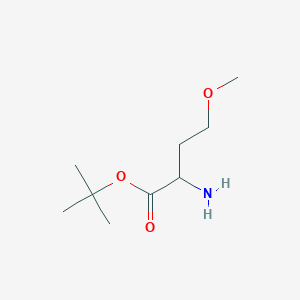



![1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13564948.png)


